molecular formula C18H17BrN2O4 B14149083 5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 6107-17-1

5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B14149083
CAS No.: 6107-17-1
M. Wt: 405.2 g/mol
InChI Key: MWYATKSUDJGVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a combination of bromophenyl, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the furan and bromophenyl groups . This reaction is typically carried out under mild conditions using palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The bromophenyl and furan moieties can interact with enzymes and receptors, modulating their activity. The pyrazole ring is known to inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its combination of bromophenyl, furan, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6107-17-1

Molecular Formula

C18H17BrN2O4

Molecular Weight

405.2 g/mol

IUPAC Name

5-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C18H17BrN2O4/c19-13-8-6-12(7-9-13)14-11-15(16-3-2-10-25-16)21(20-14)17(22)4-1-5-18(23)24/h2-3,6-10,15H,1,4-5,11H2,(H,23,24)

InChI Key

MWYATKSUDJGVFA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCC(=O)O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.